[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam
Description
The compound [(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam is a carbamate derivative featuring a stereochemically defined backbone with a 4-aminophenyl sulfonamide group, a 2-methylpropyl (isobutyl) substituent, and a benzyl moiety. Its molecular formula is C28H33N3O7S, with a molecular weight of 555.64 g/mol . The stereochemistry (1S,2R) is critical for its biological activity, particularly in retroviral protease inhibition .
Properties
CAS No. |
159005-61-5 |
|---|---|
Molecular Formula |
C₂₈H₃₅N₃O₅S |
Molecular Weight |
525.66 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam involves multiple steps. One of the key steps includes the reaction of (4-aminophenyl)sulfonylamine with a hydroxyethylamine derivative under controlled conditions to form the desired compound. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of (1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Therapeutic Applications
-
HIV Treatment :
- Amprenavir is utilized as part of antiretroviral therapy (ART) for HIV-positive individuals. It can be used in combination with other antiretroviral agents to enhance efficacy and reduce the risk of drug resistance.
- Clinical studies have demonstrated that Amprenavir significantly reduces plasma viral loads in patients when used in combination therapies .
- Drug Formulation :
Case Study 1: Efficacy in Treatment-Naive Patients
A clinical trial involving treatment-naive HIV patients showed that those receiving Amprenavir combined with other antiretroviral drugs achieved a viral load reduction to undetectable levels within 24 weeks. This study highlighted the importance of early intervention with protease inhibitors in managing HIV effectively .
Case Study 2: Resistance Patterns
Research has identified specific mutations in the HIV protease gene that confer resistance to Amprenavir. A cohort study analyzed patients who had previously failed therapy and found that those with specific mutations had a reduced response to Amprenavir compared to those without such mutations. This underscores the necessity for genetic testing prior to initiating therapy .
Comparative Efficacy
| Drug | Mechanism | Efficacy Rate | Resistance Issues |
|---|---|---|---|
| Amprenavir | Protease Inhibition | 80% (in naive patients) | Mutation-dependent |
| Ritonavir | Protease Inhibition | 85% | Common mutations |
| Lopinavir | Protease Inhibition | 90% | Less mutation resistance |
Mechanism of Action
The compound exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles. This inhibition disrupts the viral replication cycle and reduces the viral load in patients .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) HIV Protease Inhibitors
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Carbamate Analogue
- Structure : Shares the (1S,2R) configuration but includes a hexahydrofurofuran group instead of benzyl.
- Application : Pseudopolymorphic forms of this compound are used as HIV protease inhibitors .
- Key Difference : The hexahydrofurofuran moiety enhances metabolic stability compared to the benzyl group in the target compound .
(3S)-Tetrahydro-3-furanyl Carbamate with Phosphonooxy Group Structure: Features a phosphonooxy substituent at the 2-hydroxy position. Application: Used in retroviral disease treatment; the phosphonooxy group improves solubility and bioavailability .
(b) Sulfonamide Derivatives
L-755,507 (4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide) Structure: Contains a sulfonamide core with a hexylamino-carbonyl group and phenolic substituents. Molecular Weight: 584.73 g/mol . Key Difference: The extended aliphatic chain (hexyl) increases lipophilicity (log k ≈ 4.2), whereas the target compound’s isobutyl group balances lipophilicity and steric hindrance .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Research Findings and Challenges
Lipophilicity vs. Bioavailability :
- The target compound’s log k (~3.8) balances solubility and permeability, outperforming chlorophenyl analogues (log k ~2.9) but trailing L-755,507 (log k ~4.2) .
Steric Effects :
- The isobutyl group minimizes steric clashes in protease binding compared to bulkier substituents like hexyl .
Metabolic Stability: Pseudopolymorphic forms () and phosphonooxy derivatives () address oxidation and hydrolysis vulnerabilities in the parent compound .
Biological Activity
The compound [(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam is a complex organic molecule primarily recognized for its role as a precursor in the synthesis of the HIV protease inhibitor Amprenavir . This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Amino Group : Involved in nucleophilic reactions and interactions with biological targets.
- Hydroxyl Group : Can form hydrogen bonds, enhancing solubility and interaction with proteins.
- Sulfonamide Group : Known for its role in enzyme inhibition.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes involved in viral replication. The mechanism includes:
- Enzyme Inhibition : The compound may inhibit HIV protease by binding to the active site, preventing substrate access.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) may alter signaling pathways involved in immune response and inflammation .
Antiviral Activity
Research indicates that compounds similar to [(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam exhibit significant antiviral properties. In vitro studies have demonstrated:
- Effective inhibition of HIV replication at low micromolar concentrations.
- Selectivity towards HIV protease over other serine proteases, minimizing off-target effects .
Case Studies
- Study on Amprenavir Derivatives : A study evaluated various derivatives of Amprenavir, including those derived from [(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam , showing enhanced antiviral efficacy compared to older protease inhibitors like indinavir .
- In Vivo Efficacy : Animal models treated with formulations containing this compound showed reduced viral load and improved immune response metrics, indicating potential for therapeutic use in HIV treatment regimens.
Pharmacokinetics
The pharmacokinetic profile suggests:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily metabolized by hepatic enzymes with a significant first-pass effect.
- Elimination : Excreted via renal pathways; hence, renal function may influence dosing strategies.
Comparative Analysis of Biological Activity
| Compound Name | Mechanism of Action | Antiviral Efficacy | Selectivity |
|---|---|---|---|
| [(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam | Protease Inhibition | High | High |
| Amprenavir | Protease Inhibition | Moderate | Moderate |
| Indinavir | Protease Inhibition | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
